2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide often involves acylation reactions and the use of microwave-assisted Gewald reactions, highlighting the importance of efficient, high-yield, and environmentally benign procedures. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was synthesized via the acylation of trifluoroacetic anhydride with a precursor prepared using a microwave-assisted reaction, demonstrating the efficacy of these methods in synthesizing complex fluorinated compounds (Wang et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the molecular structure of chemical compounds. It reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's stereochemistry and conformation. For example, the crystal structure of related compounds has shown that cyclohexene rings can adopt half-chair conformations while thiophene rings remain planar, offering a glimpse into the structural diversity of these molecules (Wang et al., 2014).
Scientific Research Applications
Thiophene Derivatives and Biological Activity
Thiophene derivatives have been extensively studied for their wide range of biological activities, including potential carcinogenicity and therapeutic applications. For instance, research evaluating thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl has shown that modifications incorporating thiophene can impact carcinogenic potential and biological activity, highlighting the significance of structural changes in determining the pharmacological profile of compounds (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978). This suggests that the specific structure of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide could offer unique biological activities or toxicological profiles that merit investigation.
Acetamide Functionality in Drug Design
Acetamide groups are common in pharmaceuticals and exhibit a range of biological activities. The incorporation of an acetamide functionality into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For example, acetaminophen (paracetamol), a widely used analgesic and antipyretic, is a derivative of acetamide, showcasing the utility of this functional group in medicinal chemistry (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022). Thus, studying compounds like 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide could provide insights into novel therapeutic pathways and the development of new drugs with improved efficacy and safety profiles.
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBTDCXJXCSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382397 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
CAS RN |
108046-14-6 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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